molecular formula C18H20O4S B14300455 2-(4-Methylbenzene-1-sulfonyl)ethyl 3-phenylpropanoate CAS No. 112471-52-0

2-(4-Methylbenzene-1-sulfonyl)ethyl 3-phenylpropanoate

Cat. No.: B14300455
CAS No.: 112471-52-0
M. Wt: 332.4 g/mol
InChI Key: FQKJSIOEOSNZBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylbenzene-1-sulfonyl)ethyl 3-phenylpropanoate is an organic compound that features a sulfonyl group attached to a benzene ring and an ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylbenzene-1-sulfonyl)ethyl 3-phenylpropanoate typically involves a multi-step process. One common method includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of 4-methylbenzenesulfonyl chloride with an appropriate acylating agent in the presence of a Lewis acid catalyst such as aluminum chloride.

    Esterification: The resulting product is then subjected to esterification with 3-phenylpropanoic acid in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylbenzene-1-sulfonyl)ethyl 3-phenylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, often using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids or sulfonic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methylbenzene-1-sulfonyl)ethyl 3-phenylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methylbenzene-1-sulfonyl)ethyl 3-phenylpropanoate involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the ester linkage may undergo hydrolysis under physiological conditions, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzenesulfonyl chloride: A precursor in the synthesis of the target compound.

    3-Phenylpropanoic acid: Another precursor used in the esterification step.

    Benzene derivatives: Compounds with similar aromatic structures and functional groups.

Uniqueness

2-(4-Methylbenzene-1-sulfonyl)ethyl 3-phenylpropanoate is unique due to its combination of a sulfonyl group and an ester linkage, which imparts distinct chemical reactivity and potential biological activity compared to other benzene derivatives.

Properties

CAS No.

112471-52-0

Molecular Formula

C18H20O4S

Molecular Weight

332.4 g/mol

IUPAC Name

2-(4-methylphenyl)sulfonylethyl 3-phenylpropanoate

InChI

InChI=1S/C18H20O4S/c1-15-7-10-17(11-8-15)23(20,21)14-13-22-18(19)12-9-16-5-3-2-4-6-16/h2-8,10-11H,9,12-14H2,1H3

InChI Key

FQKJSIOEOSNZBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCOC(=O)CCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.